5-Acetyl-4-hydroxypyridine-2-carboxylic acid
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Overview
Description
5-Acetyl-4-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with acetylating agents under controlled conditions. For instance, the acetylation of 4-hydroxypyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Acetyl-4-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Acetyl-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. Additionally, the hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with various biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of nicotinic acid.
Uniqueness
5-Acetyl-4-hydroxypyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H7NO4 |
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Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-acetyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-3-9-6(8(12)13)2-7(5)11/h2-3H,1H3,(H,9,11)(H,12,13) |
InChI Key |
XDHQAEYRKVPBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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